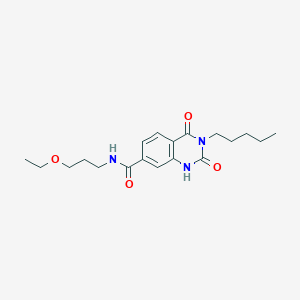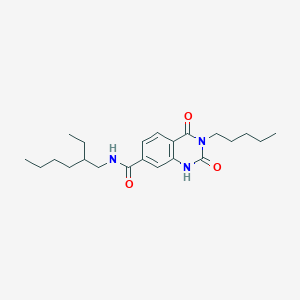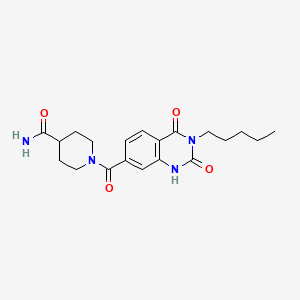![molecular formula C27H34FN5O3 B6513968 N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892265-02-0](/img/structure/B6513968.png)
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Proteolysis Targeting Chimeras (PROTACs) Development
The compound was designed as a selective degrader of histone deacetylase-3 (HDAC3) . PROTACs are emerging technologies that modify a protein of interest (POI) through protein degradation. Although this compound showed an IC50 value of 3.4 µM against HDAC3 in vitro, it did not exhibit degradation for the targeted HDACs .
Antimicrobial and Antitubercular Properties
Piperazine derivatives, like our compound, have been associated with potential antimicrobial and antitubercular properties. Further research could explore its efficacy against specific pathogens.
Anti-Herpes Simplex Virus-1 (HSV-1) Activity
Indole derivatives, including our compound, have demonstrated anti-HSV-1 activity. Specifically, 7-ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole derivatives exhibited considerable antiviral activity with IC50 values ranging between 5 and 6 μg/ml .
Neuropharmacological Activity
Substituted phenylpiperazines are often neuropharmacologically active compounds. While more research is needed, exploring the effects of our compound on receptors such as D2-like dopaminergic and serotoninergic receptors could be valuable .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that similar compounds, such as piperazine derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some piperazine derivatives have been found to decrease amphetamine-induced hyperactivity and improve memory consolidation after acute treatment in mice .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It is known that similar compounds, such as piperazine derivatives, exhibit high subtype-selectivity to certain receptors in vitro , which may impact their bioavailability.
Result of Action
It is known that similar compounds, such as piperazine derivatives, have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that similar compounds, such as piperazine derivatives, can exhibit different levels of activity under different conditions .
Propriétés
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34FN5O3/c1-2-3-6-14-33-26(35)21-11-10-20(19-23(21)30-27(33)36)25(34)29-12-7-13-31-15-17-32(18-16-31)24-9-5-4-8-22(24)28/h4-5,8-11,19H,2-3,6-7,12-18H2,1H3,(H,29,34)(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZLUUIGSZGQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfonyl}-N-(4-chlorophenyl)acetamide](/img/structure/B6513885.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B6513890.png)
![2,3-dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6513898.png)
![3-fluoro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6513903.png)



![N-{3-[ethyl(phenyl)amino]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513945.png)
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513952.png)


![7-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6513979.png)
![N-{2-[(2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazolin-7-yl)formamido]ethyl}acetamide](/img/structure/B6513980.png)
